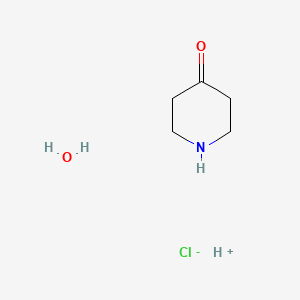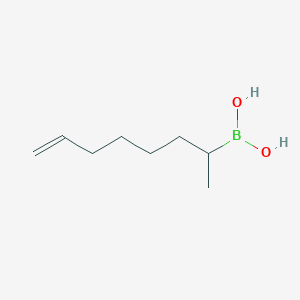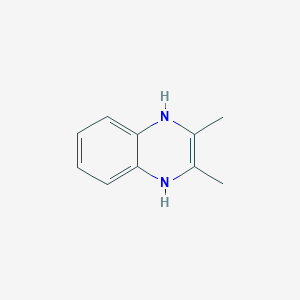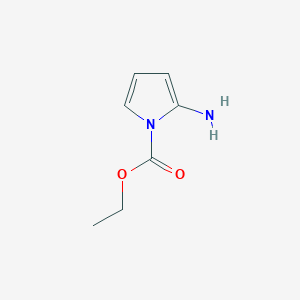
4-Piperidone monohydrate, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-4-one hydrochloride hydrate is an organic compound with the molecular formula C₅H₉NO·HCl·H₂O. It is a derivative of piperidine and is commonly used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is known for its role in the production of substituted and dehydro derivatives, which are intermediates in alkaloid syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperidin-4-one hydrochloride hydrate can be synthesized through various methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple and mild reduction to produce 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford tertiary propargylamines .
Industrial Production Methods
The industrial production of piperidin-4-one hydrochloride hydrate typically involves the conversion of N-carbethoxy 4-piperidone to piperidone hydrochloride hydrate in high yield and purity. This process is simple, economical, and eco-friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidin-4-one hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include zinc/acetic acid for reduction, aldehydes and acryloyl chloride for substitution, and catalytic hydrogenation for selective reduction .
Major Products Formed
The major products formed from these reactions include various substituted and dehydro derivatives of piperidin-4-one, which are intermediates in the synthesis of alkaloids and other pharmaceutical compounds .
Wissenschaftliche Forschungsanwendungen
Piperidin-4-one hydrochloride hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of piperidin-4-one hydrochloride hydrate involves its interaction with molecular targets and pathways in biological systems. For example, 3,5-bis(ylidene)-4-piperidone scaffolds, which are derivatives of piperidin-4-one, exhibit diverse bio-properties and are considered curcumin mimics . These compounds can interact with various molecular targets, including proteins involved in inflammation and cancer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to piperidin-4-one hydrochloride hydrate include:
Piperidine: A six-membered heterocyclic amine used as a building block in organic synthesis.
2-Piperidinone: Another derivative of piperidine used in the synthesis of pharmaceuticals.
4-Pyridone: A related compound with similar chemical properties.
Uniqueness
Piperidin-4-one hydrochloride hydrate is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo selective reduction and substitution reactions allows for the production of a wide range of derivatives with potential therapeutic applications .
Eigenschaften
Molekularformel |
C5H12ClNO2 |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
hydron;piperidin-4-one;chloride;hydrate |
InChI |
InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 |
InChI-Schlüssel |
SXWRTZOXMUOJER-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].C1CNCCC1=O.O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)


![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)


![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)

